Beta-Amyloid peptides are produced through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The classification of beta-Amyloid peptides is based on their amino acid length, with beta-Amyloid (35-42) being a shorter fragment compared to its more studied counterparts, such as beta-Amyloid (1-40) and beta-Amyloid (1-42) . This specific fragment is significant due to its ability to self-assemble into toxic oligomers and fibrils, which are implicated in the pathogenesis of Alzheimer’s disease.
The synthesis of beta-Amyloid (35-42) typically involves solid-phase peptide synthesis techniques. The process can be challenging due to the hydrophobic nature of the peptide, which leads to aggregation during synthesis. A common method involves using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protection and deprotection steps .
The synthesis protocol often includes:
The yield and purity of synthesized beta-Amyloid (35-42) can vary significantly based on the specific conditions employed during synthesis.
Beta-Amyloid (35-42) consists of a sequence of eight amino acids: Aspartate, Glutamate, Glycine, Valine, Valine, Methionine, Isoleucine, and Leucine. Its molecular structure is characterized by a significant hydrophobic region that promotes aggregation into amyloid fibrils.
The peptide adopts a predominantly unordered structure in solution but can transition into a β-sheet conformation upon aggregation . Structural studies utilizing nuclear magnetic resonance spectroscopy have shown that fragments like beta-Amyloid (35-42) can form stable β-sheet structures that are critical for fibril formation .
Beta-Amyloid (35-42) undergoes several chemical reactions related to its aggregation behavior:
The kinetics of these reactions can be influenced by factors such as concentration, temperature, and pH.
The mechanism by which beta-Amyloid (35-42) contributes to neurotoxicity involves its aggregation into oligomeric forms that disrupt neuronal function. These oligomers can interfere with synaptic transmission and promote inflammatory responses in neural tissues .
Experimental studies have demonstrated that the presence of beta-Amyloid oligomers correlates with cognitive decline in Alzheimer's disease models. The aggregation process typically follows a lag phase before an exponential growth phase where fibrils form rapidly .
Beta-Amyloid (35-42) exhibits several notable physical and chemical properties:
These properties contribute to its biological activity and relevance in Alzheimer's disease pathology.
Research on beta-Amyloid (35-42) has several important applications:
Understanding the behavior of beta-Amyloid (35-42) is crucial for developing effective interventions targeting amyloid-related neurodegeneration.
The amyloidogenic pathway involves sequential proteolytic cleavage of APP by β-secretase (BACE1) and γ-secretase. While γ-secretase typically generates Aβ40 or Aβ42, processive proteolysis can yield truncated fragments like Aβ35-42 through additional enzymatic activity. Research indicates that Aβ35-42 is generated through caspase-mediated cleavage of Aβ42, particularly under cellular stress conditions that activate apoptotic pathways. This fragment exhibits accelerated aggregation kinetics compared to full-length Aβ42, forming stable oligomers and fibrils more rapidly due to its truncated structure and increased hydrophobic exposure [6] [7].
Biochemical analyses reveal that Aβ35-42 serves as a structural nucleation core for amyloid fibril formation. When added to full-length Aβ peptides, synthetic Aβ35-42 significantly reduces the lag phase of aggregation and increases the density of resulting fibrillar networks. This seeding potency stems from the fragment's ability to stabilize oligomeric intermediates through its intact hydrophobic C-terminal domain (residues 39-42 AII), which normally participates in β-sheet stacking and fibril core formation in full-length Aβ assemblies [6] [10].
Genetic evidence further supports the pathogenic relevance of this fragment. Mutations in the APP gene near the γ-secretase cleavage site (e.g., the London Mutation V717I) favor production of longer Aβ species, including Aβ42, which serves as the precursor to Aβ35-42. Patients with these mutations exhibit accelerated amyloid deposition and earlier disease onset, correlating with increased Aβ35-42 generation [6] [10].
Table 2: Amyloidogenic Properties of Aβ35-42 Compared to Other Isoforms
Property | Aβ35-42 | Aβ40 | Aβ42 |
---|---|---|---|
Aggregation Rate | Very High | Low | High |
Oligomer Stability | High | Moderate | High |
Fibril Seeding Capacity | Very High | Low | Moderate |
Hydrophobicity | Extreme | Moderate | High |
Membrane Disruption | Severe | Mild | Moderate-Severe |
Aβ35-42 exerts profound neurotoxicity through multiple synaptic mechanisms:
Glutamatergic Dysregulation: Aβ35-42 oligomers preferentially bind to and modulate NMDA receptors, particularly extrasynaptic GluN2B-containing receptors, leading to excessive calcium influx. This triggers calcium-dependent excitotoxicity and downstream activation of kinases that promote tau hyperphosphorylation. At concentrations ≥100 nM, Aβ35-42 significantly suppresses long-term potentiation (LTP) in hippocampal slices while enhancing long-term depression (LTD), effectively disrupting synaptic plasticity mechanisms essential for learning and memory [3] [8].
Astrocyte-Mediated Excitotoxicity: In astrocyte-neuron co-culture systems, Aβ35-42 exposure (10-25 μM range) induces nuclear factor erythroid 2-related factor 2 (Nrf2) activation in astrocytes, upregulating the System Xc− glutamate-cystine antiporter. This results in excessive glutamate release into the synaptic cleft, creating excitotoxic conditions. Pharmacological inhibition of System Xc− with sulfasalazine completely abolishes this effect, demonstrating the pathway's specificity. The resulting glutamate spillover causes NMDA receptor overactivation in neurons, which is reversible by the NMDA antagonist MK-801 [4].
Mitochondrial Dysfunction: Submicromolar concentrations of Aβ35-42 oligomers rapidly localize to neuronal mitochondria, where they inhibit complex IV activity and increase reactive oxygen species (ROS) production by >300% within 2 hours. This oxidative stress impairs mitochondrial dynamics, causing fragmentation and defective axonal transport of mitochondria, ultimately compromising energy supply to synapses and promoting synaptic vesicle depletion [3] [8].
The morphological correlates of these functional impairments are striking. Chronic exposure (72 hours) of primary neurons to Aβ35-42 oligomers (500 nM) reduces synaptic density by 40-60%, with preferential loss of excitatory synapses. This occurs through Aβ35-42-induced internalization of AMPA receptors and disruption of the PSD-95 scaffolding protein, effectively dismantling the postsynaptic density. Neuritic dystrophy manifests as swollen, fragmented axons containing accumulated autophagic vesicles, indicating impaired axonal transport [3] [8].
The neurotoxic profile of Aβ35-42 differs qualitatively and quantitatively from full-length Aβ isoforms:
Aggregation Dynamics: Aβ35-42 exhibits accelerated oligomerization kinetics compared to Aβ40 and Aβ42, with a lag phase reduced by 70-80%. This fragment forms stable oligomers at concentrations ≥5 μM, whereas Aβ42 requires ≥20 μM. The resulting oligomers are more resistant to proteolytic degradation and display enhanced stability in physiological buffers, persisting for >72 hours versus <24 hours for Aβ42 oligomers [6] [7].
Toxic Signaling Mechanisms: While full-length Aβ42 primarily activates synaptic NMDA receptors, Aβ35-42 preferentially targets extrasynaptic NMDA receptors containing GluN2B subunits. This differential targeting leads to distinct signaling cascades: Aβ35-42 induces stronger calcium transients and more robust activation of calpain and p38 MAPK pathways compared to Aβ42. In primary cortical neurons, Aβ35-42 (10 μM) induces 50% greater caspase-3 activation than equimolar Aβ42 within 24 hours [3] [9].
Tau Pathology: Aβ35-42 demonstrates enhanced potency in triggering tau hyperphosphorylation at AD-relevant epitopes (AT8, PHF-1). In transgenic mouse models expressing human tau, intracerebroventricular injection of Aβ35-42 (2 nmol) induces significantly more neurofibrillary tangle-like pathology in the entorhinal cortex compared to Aβ42 at the same dose. This effect correlates with stronger GSK-3β activation, suggesting the fragment more potently engages this tau kinase [1] [10].
Biomarker Correlations: Clinical studies reveal that cerebrospinal fluid (CSF) levels of Aβ35-42 correlate more strongly with early cognitive decline than full-length Aβ42. Amyloid-PET imaging demonstrates that brain regions with high Aβ35-42 deposition correspond to areas of accelerated neurodegeneration as measured by longitudinal MRI volumetry [1] [10].
The enhanced pathogenicity of Aβ35-42 is attributed to its structural properties. Truncation of N-terminal residues (1-34) exposes the hydrophobic core domain (residues 35-42), increasing membrane affinity and facilitating deeper insertion into lipid bilayers. This enables more effective disruption of membrane integrity and formation of ion-permeable pores. Electrophysiological studies show Aβ35-42 oligomers generate larger and more stable membrane conductances than full-length Aβ oligomers, explaining their heightened neurotoxicity [6] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7